molecular formula C11H13FN2O2 B8028232 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine

1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine

Cat. No.: B8028232
M. Wt: 224.23 g/mol
InChI Key: XECKQJVQSXZPHD-UHFFFAOYSA-N
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Description

1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine is an organic compound with the molecular formula C11H13FN2O2 It features a pyrrolidine ring substituted with a 5-fluoro-2-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine typically involves the following steps:

    Nitration: The starting material, 5-fluorotoluene, undergoes nitration to introduce a nitro group, forming 5-fluoro-2-nitrotoluene.

    Bromination: The nitrotoluene derivative is then brominated to form 5-fluoro-2-nitrobenzyl bromide.

    Nucleophilic Substitution: The bromide is reacted with pyrrolidine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and high-efficiency purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products:

    Reduction: 1-[(5-Fluoro-2-aminophenyl)methyl]pyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-[(5-Fluoro-2-nitrophenyl)carboxyl]pyrrolidine.

Scientific Research Applications

1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated aromatic compounds with biological systems.

Mechanism of Action

The mechanism by which 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

    1-[(5-Fluoro-2-nitrophenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.

    1-[(5-Fluoro-2-nitrophenyl)methyl]morpholine: Contains a morpholine ring, offering different electronic and steric properties.

Uniqueness: 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a fluorinated nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[(5-fluoro-2-nitrophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-3-4-11(14(15)16)9(7-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECKQJVQSXZPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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